

An In-Depth Technical Guide to 2-Ethyl-2-phenylbutanoic Acid

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Compound of Interest

Compound Name: 2-Ethyl-2-phenylbutanoic acid

CAS No.: 5465-28-1

Cat. No.: B1265818

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CAS Number: 5465-28-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethyl-2-phenylbutanoic acid** (CAS No. 5465-28-1), a tertiary carboxylic acid with significant applications as a versatile intermediate in organic and pharmaceutical synthesis. This document delves into the compound's core chemical and physical properties, outlines established and theoretical synthetic pathways, details protocols for its analytical characterization, and explores its reactivity and role as a precursor in the development of active pharmaceutical ingredients (APIs). Safety, handling, and storage protocols are also provided to ensure its proper management in a laboratory and industrial setting.

Introduction: A Profile of a Versatile Synthetic Building Block

2-Ethyl-2-phenylbutanoic acid, also known as α,α -Diethylbenzeneacetic acid, is an organic compound characterized by a butyric acid backbone with both an ethyl and a phenyl group substituted at the alpha-carbon.[1] This unique structure, featuring a quaternary α -carbon, imparts significant steric hindrance and specific chemical properties that make it a valuable intermediate in fine chemical synthesis. While not typically recognized for its own direct biological activity, its structural motif is integral to certain classes of pharmaceuticals. Its low solubility in water and good solubility in organic solvents are key characteristics for its application in various reaction and purification schemes.[1] This guide aims to serve as a senior-level resource, consolidating critical technical data and procedural insights for professionals engaged in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. The key identifiers and properties for **2-Ethyl-2-phenylbutanoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	5465-28-1	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1]
Molecular Weight	192.25 g/mol	[1]
IUPAC Name	2-Ethyl-2-phenylbutanoic acid	
Synonyms	2-Ethyl-2-phenylbutyric acid, α,α-Diethylbenzeneacetic acid, 2-Phenyl-2-ethylbutyric acid	[1]
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	39 - 42 °C	
Boiling Point	302.6 °C at 760 mmHg	
Density	1.046 g/cm ³	
Solubility	Low solubility in water; Soluble in organic solvents.	[1]
InChI Key	PYXQBGGMBEYLO- UHFFFAOYSA-N	[1]
SMILES	CCC(CC) (C(=O)O)C1=CC=CC=C1	[1]

Synthesis and Manufacturing Pathways

The synthesis of tertiary carboxylic acids like **2-Ethyl-2-phenylbutanoic acid** is most effectively achieved through carbonylation reactions, specifically the Koch-Haaf reaction. This methodology allows for the efficient construction of the sterically hindered carboxyl group.

Primary Synthetic Route: The Koch-Haaf Reaction

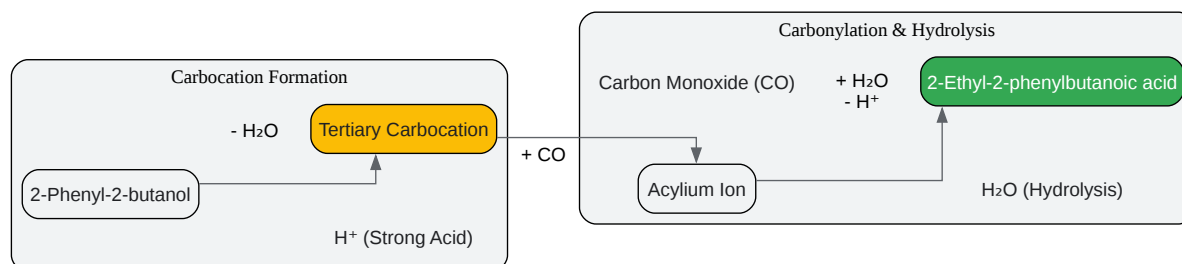
The Koch-Haaf reaction is an acid-catalyzed carbonylation of alkenes or alcohols.[2][3] For **2-Ethyl-2-phenylbutanoic acid**, the logical precursor would be 2-phenyl-2-butanol or a

corresponding alkene, 2-phenyl-2-butene. The reaction proceeds through the formation of a stable tertiary carbocation, which is then attacked by carbon monoxide.

The mechanism involves:

- **Carbocation Formation:** The alcohol is protonated by a strong acid (e.g., H_2SO_4), followed by the elimination of water to form a tertiary carbocation. Alternatively, protonation of an alkene precursor achieves the same intermediate.
- **Carbonylation:** The carbocation is trapped by carbon monoxide (CO) to form a highly reactive acylium ion.
- **Hydrolysis:** The acylium ion is subsequently hydrolyzed by water to yield the final tertiary carboxylic acid.[2]

A variation, the Koch-Haaf reaction, uses formic acid as an in situ source of carbon monoxide, which can allow for milder reaction conditions (e.g., lower pressure).[2][4]



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Caption: Generalized workflow for the Koch-Haaf synthesis of **2-Ethyl-2-phenylbutanoic acid**.

Alternative Synthetic Approaches

Other patented methods for similar branched-chain carboxylic acids involve Grignard reagents. For instance, a process could involve the reaction of ethyl magnesium bromide with a suitable keto-acid precursor, followed by carboxylation using carbon dioxide (dry ice).[5] However, for this specific structure, the Koch-Haaf reaction remains the most direct and industrially relevant approach.

Role in Pharmaceutical Development

While **2-Ethyl-2-phenylbutanoic acid** itself is not an active pharmaceutical ingredient, its structural analog, 2-phenylbutyric acid (CAS 90-27-7), is a well-established intermediate in the synthesis of several important drugs.[6][7] By extension, **2-Ethyl-2-phenylbutanoic acid** serves as a crucial building block for creating analogs and new chemical entities with potentially modulated pharmacological profiles.

Its primary role is to introduce the α,α -disubstituted phenylacetic acid moiety. This structural element is found in compounds developed for various therapeutic areas. For example, 2-phenylbutyric acid is a known intermediate for:

- Butamirate: A non-opioid central cough suppressant.[6]
- Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.[6]
- Pheneturide: An anticonvulsant medication.[6]

The addition of a second ethyl group at the alpha position, as in **2-Ethyl-2-phenylbutanoic acid**, increases the lipophilicity and steric bulk around the carboxylic acid function. This modification can be strategically employed by medicinal chemists to alter a drug candidate's metabolic stability, receptor binding affinity, or pharmacokinetic properties.

Analytical Methodologies

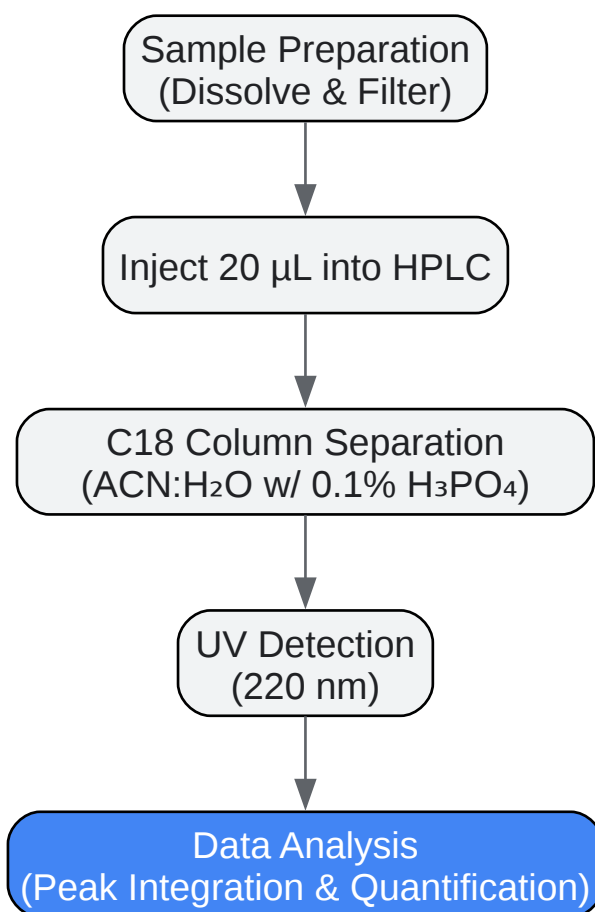
Robust analytical methods are essential for quality control, reaction monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for the analysis of **2-Ethyl-2-phenylbutanoic acid**.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification and purity assessment of **2-Ethyl-2-phenylbutanoic acid**. The following is a validated starting protocol, adaptable for specific laboratory instrumentation.

Experimental Protocol: HPLC Analysis

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50, v/v) containing 0.1% Phosphoric Acid.
 - Causality Note: Phosphoric acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. For MS-compatibility, phosphoric acid should be replaced with 0.1% formic acid.[8][9]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40 °C.
- Detection: UV at 218-225 nm.[9][10]
- Injection Volume: 10-20 μ L.
- Sample Preparation: Prepare stock solutions in the mobile phase. Ensure samples are fully dissolved and filtered through a 0.45 μ m membrane filter before injection.[10]



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Caption: Standard workflow for the HPLC analysis of **2-Ethyl-2-phenylbutanoic acid**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides definitive structural confirmation and can detect volatile impurities. Carboxylic acids often require derivatization to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis

- Derivatization (Esterification): a. Dissolve a known quantity of the sample in a suitable solvent (e.g., Methanol). b. Add a catalyst, such as a few drops of concentrated sulfuric acid or use a dedicated reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). c. Heat the mixture (e.g., 60°C for 30 minutes) to form the corresponding methyl or ethyl ester.

This step is crucial as it converts the polar carboxylic acid into a more volatile ester, preventing peak tailing and improving thermal stability.[11][12]

- Instrumentation: Standard GC-MS system.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program:
 - Initial Temperature: 80 $^{\circ}\text{C}$ (hold for 1 min).
 - Ramp: 15 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$.
 - Final Hold: 5 min.
- Injector Temperature: 250 $^{\circ}\text{C}$ (Splitless mode).
- MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

Key Chemical Reactions

As a carboxylic acid, **2-Ethyl-2-phenylbutanoic acid** undergoes characteristic reactions, primarily involving the carboxyl group. These reactions are fundamental to its use as a synthetic intermediate.[1]

Esterification

The formation of esters is a primary application. This is typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, often with heating under reflux.[13][14]

Reaction: $\text{R-COOH} + \text{R}'\text{-OH} \rightleftharpoons \text{R-COOR}' + \text{H}_2\text{O}$ (where R = 2-ethyl-2-phenylbutyl)

The reaction is reversible, and to drive it towards the product, water can be removed as it is formed, or an excess of one reactant (usually the alcohol) can be used.[15]

Amidation

Amidation to form amides is another key transformation. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride, SOCl_2), followed by reaction with an amine. Direct amidation with an amine is also possible but typically requires high temperatures.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

- **Hazard Classification:** May cause skin, eye, and respiratory irritation. Harmful if swallowed.
- **Personal Protective Equipment (PPE):** Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Handling:** Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. Avoid creating dust if in solid form.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Ethyl-2-phenylbutanoic acid (CAS 5465-28-1) is a valuable and versatile tertiary carboxylic acid. Its synthesis via the Koch-Haaf reaction and its utility as a precursor for introducing a sterically hindered phenylacetic acid moiety make it a compound of significant interest to the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthetic routes, and analytical profiles, as outlined in this guide, is essential for its effective and safe application in research and development.

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